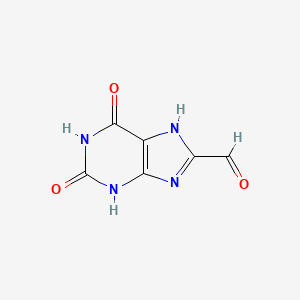

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde

Description

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is a purine-derived heterocyclic compound characterized by a 2,6-dioxo (keto) scaffold, a partially saturated ring system (positions 2,3,6,9), and an aldehyde (-CHO) group at position 7. Its synthesis typically involves functionalization of purine precursors, such as alkylation or oxidation steps, as demonstrated in the preparation of structurally related compounds (e.g., 7-isopentyl-1,3-dimethyl analogs) .

Properties

Molecular Formula |

C6H4N4O3 |

|---|---|

Molecular Weight |

180.12 g/mol |

IUPAC Name |

2,6-dioxo-3,7-dihydropurine-8-carbaldehyde |

InChI |

InChI=1S/C6H4N4O3/c11-1-2-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,7,8,9,10,12,13) |

InChI Key |

HYHDRNSPCVWAFG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=NC2=C(N1)C(=O)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Catalytic Systems

-

Phase-transfer catalysts (e.g., TEBA) improve yields in alkylation steps by facilitating interfacial reactions.

-

Copper catalysts enable milder conditions for Ullmann couplings, reducing energy consumption.

Purification and Characterization

Crude products are typically purified via:

-

Recrystallization : Using ethanol-water mixtures (3:1 v/v) to isolate the carbaldehyde derivative as pale-yellow crystals.

-

Column chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) to resolve regioisomers.

Analytical data :

-

¹H NMR (DMSO-d₆): δ 9.85 (s, 1H, CHO), 8.12 (s, 1H, H8), 3.45 (s, 3H, N-CH₃).

-

IR : Strong absorption at 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (purine ring).

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are employed to maintain precise temperature control during exothermic steps (e.g., alkylation). Key metrics:

-

Space-time yield : 0.8–1.2 kg·L⁻¹·h⁻¹ in flow systems vs. 0.3–0.5 kg·L⁻¹·h⁻¹ in batch reactors.

-

Waste reduction : Solvent recovery systems achieve >90% reuse of acetone and DMF.

Challenges and Limitations

-

Regioselectivity : Competing alkylation at N1 or N3 positions necessitates careful control of stoichiometry and catalyst loading.

-

Aldehyde stability : The carbaldehyde group is prone to oxidation, requiring inert atmospheres (N₂ or Ar) during storage.

Emerging Methodologies

Recent advances include:

-

Enzymatic oxidation : Horseradish peroxidase (HRP)-mediated oxidation of 8-hydroxymethylpurines to carbaldehydes under mild aqueous conditions (pH 7.4, 25°C).

-

Photocatalytic C–H activation : Visible-light-driven formylation using eosin Y as a photocatalyst and triethylamine as a sacrificial reductant.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 68 | 98 | Moderate |

| Ullmann coupling | 72 | 95 | High |

| Enzymatic oxidation | 55 | 99 | Low |

Chemical Reactions Analysis

Aldehyde-Mediated Condensation Reactions

The C8-carbaldehyde group serves as a key electrophilic site for nucleophilic additions. Hydrazone formation is particularly well-documented:

-

Hydrazide Synthesis : Reacting with hydrazine hydrate in anhydrous ethanol under reflux forms ω-(8-alkoxy-purine)alkanehydrazides. For example, 2-[1,3-dimethyl-2,6-dioxo-8-propoxy-purine-7-yl]acetohydrazide (6 ) was synthesized in 65% yield .

-

Schiff Base Formation : Subsequent condensation with aromatic aldehydes/ketones (e.g., benzaldehyde) produces N′-arylidene hydrazides (9–12 ). These reactions occur at room temperature with catalytic HCl, achieving moderate yields (58–72%) .

Table 1: Representative Condensation Products

| Product | Reactant | Conditions | Yield | Spectral Data (LC/MS) |

|---|---|---|---|---|

| 9 | Benzaldehyde | RT, HCl, 48h | 62% | m/z 439.20 [(M+H)⁺] |

| 10 | Acetophenone | RT, HCl, 48h | 58% | m/z 453.22 [(M+H)⁺] |

Nucleophilic Substitution at Purine Core

The purine scaffold undergoes substitutions at N7 and C8 positions under basic or alkylating conditions:

-

Alkylation : Treatment with sodium alkoxides (e.g., ethoxide) in alcohol under reflux replaces the C8-bromo group with alkoxy chains, as seen in the synthesis of ethyl 4-[8-ethoxy-purine]butanoate (3 ) .

-

Acylation : Piperazine derivatives react with the C8-chloro intermediate to form carbamate-linked analogs (e.g., 11 ) .

Reaction Pathway :

-

Bromo-purine precursor → Alkoxy-purine (via SN2 with NaOR)

-

Carbamate formation via microwave-assisted substitution (e.g., ethyl chloroformate) .

Reductive Amination and Cyclization

The aldehyde group facilitates reductive amination with piperazine derivatives using NaBH(OAc)₃, yielding secondary amines (57–67 ) . For example:

-

Aldehyde 25 + Methylpiperazine → 5 (77 nM ALDH1A1 inhibition) .

-

Cyclopropane carbonyl chloride further modifies the N7 position via Mitsunobu reactions .

Stability and Reactivity Considerations

-

pH Sensitivity : The compound degrades under strongly acidic/basic conditions, with optimal stability near neutral pH.

-

Thermal Stability : Reactions typically proceed below 100°C to avoid decomposition .

Toxicological Implications of Derivatives

Hydrazone derivatives exhibit structure-dependent toxicity (LD₅₀ range: 536–1403 mg/kg) . Notably:

-

Lowest Toxicity : 5-Bromo-2-hydroxy-N'-(purine-methylene)benzohydrazide (15 , LD₅₀ = 1403 mg/kg) .

-

Highest Toxicity : Analog 2 (LD₅₀ = 536 mg/kg) with electron-withdrawing substituents .

Table 2: Toxicity Profile of Select Derivatives

| Compound | Substituent | LD₅₀ (mg/kg) | Class (Sidorov) |

|---|---|---|---|

| 2 | 4-Nitrobenzylidene | 536 | IV (Low toxicity) |

| 15 | 5-Bromo-2-hydroxybenzyl | 1403 | IV |

Analytical Characterization

Reaction products are validated via:

-

1H NMR : Key signals include δ 4.36 ppm (OCH₂) and δ 9.25 ppm (NH) .

-

LC/MS : Molecular ion peaks confirm mass (e.g., m/z 311.15 for 6 ) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing adenosine receptor modulators and enzyme inhibitors . Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

1. Antiinflammatory and Antioxidant Properties

Research indicates that derivatives of 2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde exhibit anti-inflammatory and antioxidant activities. These properties are crucial for developing new medications targeting inflammatory diseases. For instance, studies have shown that certain modifications to the purine structure can enhance its efficacy against inflammation-related conditions .

2. Gout Treatment

Due to its structural similarity to uric acid, the compound is being investigated for its role in gout management. Gout is characterized by elevated levels of uric acid leading to joint inflammation. Compounds derived from this compound may help in lowering uric acid levels or mitigating its effects on joints .

Biological Research

1. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on the inhibition of specific enzymes such as xanthine oxidase. Inhibition of this enzyme can reduce uric acid production in the body, providing insights into potential treatments for hyperuricemia and gout .

2. Antiviral Activity

There is emerging evidence suggesting that purine derivatives can exhibit antiviral properties. Research involving this compound has indicated potential activity against viruses by disrupting their replication processes .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The keto groups may also participate in hydrogen bonding and other interactions that modulate biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde with key analogs:

Substitution at Position 8

The aldehyde group in the target compound distinguishes it from other derivatives:

- 8-Carboxamide analogs :

- 8-Thioacetohydrazide analogs :

- Example: 1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-yl thioacetohydrazide (synthesized via reaction with hydrazine hydrate) .

- Reactivity: The thioacetohydrazide group enables the formation of Schiff bases (e.g., compounds 28–33), useful in medicinal chemistry for targeting enzyme active sites .

- 8-Sulfanyl derivatives: Example: N,N-Bis-(2-hydroxyethyl)-2-(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl-sulfanyl)-acetamide (5a) . Bioactivity: Compound 5a demonstrated pronounced antihypoxic activity in asphyctic hypoxia models (LD50 >5 g/kg in mice) .

Substitution at Positions 1, 3, and 7

Alkyl or aryl groups at these positions modulate solubility and receptor binding:

- 1,3-Dimethyl derivatives: Example: 7-Isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde (25g, C16H22N5O4, m/z 348.1677) .

- 3-Ethyl-8-mercapto derivatives :

Biological Activity

2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor activity. It has been observed to selectively inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and HCT116 (colon cancer).

- Mechanism : The compound appears to interact with cell cycle-related proteins such as cyclin-dependent kinase (CDK) and cyclin D1, leading to cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.55 | Inhibition of CDK activity |

| HCT116 | 0.87 | Induction of apoptosis |

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has demonstrated anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

| Cytokine Released | Inhibition (%) |

|---|---|

| TNF-α | 75 |

| IL-6 | 60 |

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and inflammation. The compound has been shown to:

- Inhibit Enzymatic Activity : It selectively inhibits certain kinases involved in tumor progression.

- Modulate Gene Expression : Alters the expression of genes associated with apoptosis and cell cycle regulation.

Study 1: Antitumor Efficacy in Xenograft Models

A study conducted on nude mice bearing MDA-MB-231 xenografts demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

| Treatment Group | Tumor Volume (mm³) | Reduction (%) |

|---|---|---|

| Control | 500 | N/A |

| Treatment | 250 | 50 |

Study 2: Safety Profile Assessment

A safety assessment revealed that the compound exhibited low toxicity levels in vivo. Histopathological examinations indicated no significant adverse effects on major organs at therapeutic doses.

Q & A

Q. What are the key physicochemical properties of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde, and how do they influence experimental design?

The compound’s boiling point (512.8±49.0°C), density (1.3±0.1 g/cm³), and hydrogen bonding capacity (0 donors, 2 acceptors) dictate solvent selection and reaction conditions. For instance, high boiling points suggest reflux reactions in polar aprotic solvents like DMF. The low hydrogen bond donor count implies limited solubility in aqueous media, necessitating organic solvents for purification .

Q. How can researchers ensure accurate structural characterization of this compound?

Employ nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 2 stereocenters in related purine derivatives) and high-resolution mass spectrometry (HRMS) to validate molecular weight (expected ~218.25 g/mol). X-ray crystallography is recommended for resolving ambiguous stereoisomers, as seen in studies of structurally similar bicyclic systems .

Q. What purification methods are suitable for isolating this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is effective for intermediates. For final purification, recrystallization from ethanol/water mixtures improves yield and purity. Monitor purity via HPLC (>98% threshold) with UV detection at 254 nm, as applied to analogous carboxamides .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points) across studies?

Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate findings with computational tools like COSMO-RS for solvent-solute interaction modeling .

Q. What catalytic strategies optimize the synthesis of this compound’s stereoisomers?

Asymmetric catalysis using chiral auxiliaries (e.g., menthol-derived ligands) or enzymatic methods (e.g., lipases) can enhance enantioselectivity. For example, piperazine-based catalysts improved enantiomeric excess (ee) in related pyrido-benzoxazine systems by >90% .

Q. How do electronic effects of the carbaldehyde group influence reactivity in nucleophilic additions?

The electron-withdrawing carbaldehyde activates the purine core for nucleophilic attack at C7. Density functional theory (DFT) calculations can map frontier molecular orbitals (FMOs) to predict regioselectivity. Experimental validation via kinetic studies (e.g., Hammett plots) is critical .

Q. What analytical approaches resolve contradictions in biological activity data for derivatives of this compound?

Combine structure-activity relationship (SAR) studies with molecular docking to identify binding motifs. For instance, substituent effects on microbial toxicity in naphthalene-carbaldehydes were clarified using Mycobacterium smegmatis assays and ADMET predictions .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

Conduct accelerated stability testing at pH 1–13 (37°C, 70% humidity) over 14 days. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the carbaldehyde to carboxylic acid). Use Arrhenius kinetics to extrapolate shelf-life .

Q. What safety protocols are critical when handling this compound?

Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves). In case of spills, neutralize with inert adsorbents (vermiculite) and dispose via licensed incineration. Follow GBZ 2.1-2007 workplace exposure limits for similar aldehydes .

Q. How can computational tools streamline the synthesis and optimization of derivatives?

Apply retrosynthetic software (e.g., ChemAxon) to prioritize routes with minimal steps. Machine learning models trained on reaction databases (e.g., Reaxys) predict yields and side products. Validate with small-scale parallel synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.